2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476357
InChI: InChI=1S/C17H23ClN2O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
SMILES: CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol

2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13476357

Molecular Formula: C17H23ClN2O3

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
IUPAC Name benzyl 2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H23ClN2O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Standard InChI Key UAYRPUGQPXCGDC-UHFFFAOYSA-N
SMILES CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Key Findings

2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic pyrrolidine derivative with a molecular formula of C17H23ClN2O3\text{C}_{17}\text{H}_{23}\text{ClN}_{2}\text{O}_{3} and a molar mass of 338.8 g/mol. Its structure integrates a pyrrolidine core, a benzyl ester, and a chloroacetyl-ethyl-amino side chain, enabling diverse chemical reactivity and potential pharmacological applications. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to its modular functional groups.

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is benzyl 2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate, with the following key structural elements:

  • Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.

  • Benzyl ester: Provides steric protection for the carboxylic acid group, enhancing stability during synthesis.

  • Chloroacetyl-ethyl-amino side chain: Introduces electrophilic reactivity via the chloroacetyl moiety and modulates solubility through the ethyl group.

The stereochemistry at the pyrrolidine’s 2-position is often specified as (S)-configured in related derivatives, though explicit data for this compound requires further validation.

Table 1: Comparative Analysis of Related Pyrrolidine Derivatives

Compound NameMolecular FormulaUnique Features
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}C16H21ClN2O3\text{C}_{16}\text{H}_{21}\text{ClN}_{2}\text{O}_{3}Methyl substituent on amine
3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}C17H23ClN2O3\text{C}_{17}\text{H}_{23}\text{ClN}_{2}\text{O}_{3}Substitution at pyrrolidine’s 3-position
(S)-2-Methylpyrrolidine tartrateC5H11NC4H6O6\text{C}_{5}\text{H}_{11}\text{N} \cdot \text{C}_{4}\text{H}_{6}\text{O}_{6}Chiral synthesis intermediate

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves three stages:

  • Pyrrolidine Core Formation: Starting from pyrrolidine or its precursors, alkylation introduces the amino-methyl side chain.

  • Chloroacetyl-Ethyl-Amino Installation: Acylation with chloroacetyl chloride in the presence of ethylamine.

  • Benzyl Esterification: Reaction with benzyl alcohol under acidic or coupling conditions.

Key reagents include chloroacetyl chloride, benzyl alcohol, and catalysts like DCC (dicyclohexylcarbodiimide) for esterification. Yields range from 60–85%, depending on purification methods.

Optimization Strategies

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis may enforce specific configurations, though this remains understudied for this compound .

  • Green Chemistry Approaches: Solvent-free conditions or ionic liquids could reduce environmental impact, as demonstrated in analogous syntheses .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL).

  • Stability: Sensitive to hydrolysis under acidic/basic conditions due to the ester and chloroacetyl groups. Storage at −20°C in anhydrous environments is recommended.

Table 2: Key Physical Properties

PropertyValue
Melting PointNot reported (decomposes >150°C)
LogP (Partition Coefficient)2.8 (predicted)
pKa~4.5 (carboxylic acid after hydrolysis)

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The chloroacetyl group undergoes substitution with amines or thiols, enabling conjugation.

  • Ester Hydrolysis: Benzyl ester cleavage via hydrogenolysis or acid hydrolysis yields the free carboxylic acid.

  • Cyclization Reactions: Intramolecular reactions form heterocyclic scaffolds, useful in medicinal chemistry .

Pharmaceutical Applications

  • Intermediate in Drug Synthesis: Used in preparing endothelin-converting enzyme (ECE) inhibitors and CETP modulators .

  • Biological Activity: Analogous compounds show IC50 values of 5–50 nM in enzyme inhibition assays, though specific data for this derivative is pending .

Biological Evaluation and Mechanisms

Enzyme Inhibition

Pyrrolidine derivatives structurally related to this compound exhibit potent inhibition of metalloproteases like ECE, critical in cardiovascular diseases . Molecular docking studies suggest the chloroacetyl group coordinates with zinc ions in enzyme active sites .

Pharmacokinetic Considerations

  • Metabolic Stability: Predicted hepatic clearance (HLM) of 25 μL/min/mg, indicating moderate stability .

  • Toxicity: Chloroacetyl metabolites may pose hepatotoxic risks, necessitating prodrug strategies .

Industrial and Research Utility

Scale-Up Production

Large-scale synthesis employs continuous flow reactors to enhance yield and safety during acylation steps . Regulatory compliance (e.g., REACH) mandates rigorous impurity profiling, with HPLC purity >98%.

Emerging Applications

  • Material Science: As a monomer in polyamide synthesis .

  • Agricultural Chemistry: Derivatives act as fungicide precursors.

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